N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-benzo[d]imidazole-5-carboxamide
Description
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-benzo[d]imidazole-5-carboxamide is a hybrid heterocyclic compound featuring a benzo[d]imidazole core substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further linked to a branched alkyl chain containing a 3-methyl group and a 1,2,3-triazol-2-yl moiety.
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-10(2)14(8-21-18-5-6-19-21)20-15(22)11-3-4-12-13(7-11)17-9-16-12/h3-7,9-10,14H,8H2,1-2H3,(H,16,17)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXFQYRICXDZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC3=C(C=C2)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3H-benzimidazole-5-carboxamide, is a derivative of 1,2,3-triazole. Triazoles are known to interact with a variety of enzymes and receptors in biological systems. .
Mode of Action
The triazole ring in the compound has two hydrogen bond acceptors and is capable of interacting with its biomolecular targets through hydrogen bonding, π–π stacking, and dipole interaction. This interaction can lead to changes in the function of the target molecules, potentially altering cellular processes.
Biochemical Pathways
Triazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways.
Pharmacokinetics
The triazole ring is known to exhibit better chemical stability in biological environments, which could potentially improve the compound’s pharmacokinetic properties.
Result of Action
Given the broad biological activities of triazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the triazole ring is known to be stable under various conditions, including acidic and basic environments. This suggests that the compound could maintain its activity under a range of environmental conditions.
Biological Activity
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-benzo[d]imidazole-5-carboxamide is a synthetic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a triazole ring , which is known for enhancing biological activity in various derivatives. Its molecular formula is with a molecular weight of approximately 222.29 g/mol . The presence of the benzoimidazole moiety contributes to its pharmacological potential.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Bacterial Inhibition : In vitro studies have demonstrated that related benzotriazole derivatives show substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
Antifungal Activity
The compound's structural characteristics suggest potential antifungal efficacy:
- Fungal Pathogens : Similar compounds have shown effectiveness against Candida albicans and Aspergillus niger, with MIC values between 1.6 μg/mL to 25 μg/mL . This indicates a promising application in treating fungal infections.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : In recent investigations, derivatives of the compound were tested against multiple cancer cell lines. For instance, a derivative exhibited an IC50 value of 2.76 μM against ovarian cancer cells (OVXF 899), indicating potent antiproliferative effects .
Case Studies
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial and fungal growth.
- Interaction with DNA/RNA : The triazole ring may facilitate binding to nucleic acids or proteins, disrupting cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of Benzoimidazole-Triazole Hybrids
The target compound shares structural motifs with several synthesized benzoimidazole-triazole hybrids. For example:
Key Observations :
- Triazole vs. Thiazole Substitutions: The target compound’s 1,2,3-triazol-2-yl group differs from the thiazole ring in compound 9c .
- Carboxamide Positioning : The 5-carboxamide group is conserved across analogs, suggesting its role in binding to enzymatic active sites (e.g., hydrogen bonding with residues in xanthine oxidase or IDO1) .
- Branched Alkyl Chains : The 3-methylbutan-2-yl chain may influence lipophilicity and pharmacokinetics compared to piperazinyl-ethyl (PZ1) or indolyl () substituents.
Research Findings and Pharmacological Implications
While direct data for the target compound are sparse, insights can be extrapolated from structurally related compounds:
- Enzyme Inhibition : Benzoimidazole-5-carboxamides exhibit inhibitory activity against enzymes like xanthine oxidase () and IDO1 (). The triazole moiety may enhance selectivity for kinases or proteases.
- Metabolic Stability : The triazole group may improve metabolic stability compared to ester or amide-linked analogs, as observed in pharmacokinetic studies of similar triazole-containing drugs .
Q & A
Q. Basic Research Focus
- 1H NMR : Look for characteristic peaks:
- IR : Confirm carboxamide C=O stretch at ~1650–1680 cm⁻¹ .
- Contradiction Resolution : If experimental vs. calculated elemental analysis diverges (>0.3% error), recheck sample purity via HPLC or recrystallize in ethanol/water mixtures .
What crystallographic strategies are recommended for resolving ambiguities in the compound’s solid-state structure, particularly with twinned or low-resolution data?
Q. Advanced Research Focus
- Data Collection : Use high-flux synchrotron sources for low-resolution crystals.
- Refinement : Employ SHELXL with the TWIN/BASF commands for twinned data. For example, refine twin fractions iteratively starting from 0.5 and monitor R1 convergence .
- Validation : Cross-validate hydrogen bonding networks using OLEX2 or Mercury. Discrepancies >0.05 Å in bond lengths may indicate overfitting .
How can researchers design derivatives of this compound to enhance bioactivity, and what substituents are most effective for targeting specific enzymes?
Q. Advanced Research Focus
- Derivatization Strategy :
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzimidazole C2 position to enhance binding to kinase ATP pockets .
- Replace the triazole with a thiadiazole to modulate solubility (logP reduction by ~0.5 units) .
- Methodology : Use aza-Michael addition (e.g., acrylamide intermediates) to append functional groups, followed by Suzuki coupling for aryl substitutions .
What computational methods are suitable for predicting the compound’s reactivity or binding modes, and how can these guide experimental validation?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like CYP450. Prioritize poses with ΔG < −8 kcal/mol .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD >2.5 Å suggests poor binding .
- Experimental Cross-Check : Validate top-scoring candidates via SPR (surface plasmon resonance) to measure KD values .
How should researchers address discrepancies in biological activity data across different assay platforms (e.g., enzymatic vs. cell-based assays)?
Q. Advanced Research Focus
- Troubleshooting :
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify platform-specific biases (p < 0.05) .
What are the best practices for scaling up the synthesis of this compound while maintaining yield and purity?
Q. Basic Research Focus
- Scale-Up Protocol :
- Use flow chemistry for exothermic steps (e.g., triazole formation) to control temperature (±2°C) .
- Replace DMF with Cyrene (a green solvent) to improve safety and reduce purification steps .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
